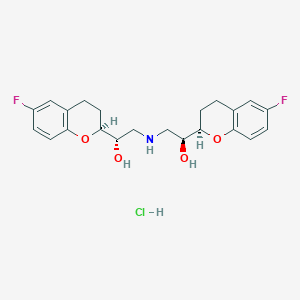
盐酸奈必洛尔
概述
描述
Nebivolol hydrochloride is a beta-blocker used to treat high blood pressure and heart failure . It works by affecting the response to nerve impulses in certain parts of the body, like the heart. As a result, the heart beats slower and decreases the blood pressure .
Synthesis Analysis
The synthesis of nebivolol involves derivatives of alpha,alpha’ (iminobis (methylene]-bis- (3,4-dihydro-2H-1benzopyran-2-methanol) and the stereochemistry and pharmacological profile of this new class of antihypertensive compounds are described .Molecular Structure Analysis
Nebivolol hydrochloride has a molecular formula of C22H25F2NO4 . The molecular weight is 405.4 g/mol . The structure of nebivolol hydrochloride is complex, with multiple functional groups including a secondary amino group, a secondary alcohol, and a diol .Chemical Reactions Analysis
Nebivolol is a highly selective β1-adrenergic receptor antagonist with a pharmacologic profile that differs from those of other drugs in its class. In addition to cardioselectivity mediated via β1 receptor blockade, nebivolol induces nitric oxide-mediated vasodilation by stimulating endothelial nitric oxide synthase via β3 agonism .Physical And Chemical Properties Analysis
Nebivolol hydrochloride has a molecular formula of C22H25F2NO4 and a molecular weight of 405.4 g/mol . It is an organofluorine compound, a secondary amino compound, a secondary alcohol, a diol, and a member of chromanes .科学研究应用
Hypertension Treatment
Nebivolol hydrochloride (NEB) is a third-generation highly-selective β1-adrenergic receptor antagonist that is particularly recommended in the treatment of hypertension . It is available on the market as tablets .
Improved Oral Bioavailability
New oral tablets of nebivolol have been developed aiming to improve its low solubility/dissolution properties, which is the main reason behind its poor/variable oral bioavailability . By using cyclodextrin (CD) complexation, the dissolution properties of nebivolol have been significantly improved .
Tissue Regeneration
Nebivolol hydrochloride has been evaluated for its potential in tissue regeneration . In a study, nebivolol was loaded into chitosomes using chitosan lactate and sodium tripolyphosphate via the ionic gelation method . The results showed promising effects in enhancing skin healing and tissue regeneration .
Vasodilation
Apart from its beta-blocking effects, nebivolol has an endothelium-dependent vasodilator property which is mediated via the L-arginine/NO pathway . This makes it useful in conditions where vasodilation can be beneficial.
Inhibition of Platelet and Leucocyte Adhesion
NO, which is released by nebivolol, serves important functions like inhibition of platelet and leucocyte adhesion to vascular endothelium . This can be beneficial in conditions where inhibition of platelet and leucocyte adhesion is desired.
Inhibition of Smooth Muscle Hyperplasia
NO also inhibits smooth muscle hyperplasia following vascular injury . This can be useful in conditions where inhibition of smooth muscle hyperplasia is beneficial.
作用机制
Target of Action
Nebivolol hydrochloride primarily targets the β1-adrenergic receptors in the heart . These receptors normally bind to hormones called catecholamines, which cause the heart to beat harder and faster . By blocking these receptors, nebivolol helps the heart beat more slowly .
Biochemical Pathways
This results in a greater decrease in systolic and diastolic blood pressure than other beta blockers .
Pharmacokinetics
Nebivolol is metabolized in the liver via CYP2D6-mediated pathways . It has a protein binding of 98% and an elimination half-life of 12-19 hours . The drug is excreted through the kidneys and feces . The absolute oral bioavailability of nebivolol varies from 12 to 96% in subjects characterized as extensive and poor debrisoquine hydroxylators .
Action Environment
The efficacy and stability of nebivolol can be influenced by various environmental factors. Additionally, diabetic patients should monitor their blood glucose levels as beta blockers like nebivolol may mask signs of hypoglycemia .
安全和危害
属性
IUPAC Name |
1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-[[2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F2NO4.ClH/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22;/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEXHQAEWHKGCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClF2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nebivolol hydrochloride | |
CAS RN |
152520-56-4 | |
| Record name | (1RS, 1â??RS)-1, 1â??-[(2RS, 2â??SR)-bis(6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-yl)]-2, 2â??-iminodiethanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1RS,1'RS)-1,1'-[(2RS,2'SR)-bis(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)]- 2,2'-iminodiethanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Nebivolol Hydrochloride is a third-generation beta-blocker with a unique pharmacological profile. It exhibits highly selective β1-receptor antagonist activity, effectively reducing blood pressure and heart rate [, , ]. This selectivity for β1-receptors over β2-receptors contributes to its favorable side effect profile compared to non-selective beta-blockers [].
ANone: Unlike many other beta-blockers, Nebivolol Hydrochloride also promotes nitric oxide release, leading to vasodilation []. This vasodilatory action contributes to its antihypertensive effects by reducing peripheral vascular resistance and improving arterial compliance [].
ANone: While the provided excerpts do not explicitly state the molecular formula and weight of Nebivolol Hydrochloride, they do highlight that it is the hydrochloride salt of the parent compound, Nebivolol. This information can be found in scientific databases or the literature.
ANone: Researchers utilize various spectroscopic techniques to analyze Nebivolol Hydrochloride. These include UV spectrophotometry, which is widely used due to the compound's strong absorbance in the UV region [, , , , , , , ]. Infrared spectroscopy (FTIR) is another valuable tool employed to identify functional groups and assess drug-excipient compatibility in formulations [, , , ].
ANone: Studies investigating the stability of Nebivolol Hydrochloride have revealed its susceptibility to degradation under certain stress conditions. Notably, it exhibits degradation in oxidative environments [, , ]. Researchers have also observed degradation in photolytic conditions [, , ]. These findings underscore the importance of developing appropriate formulations and storage conditions to ensure drug stability.
ANone: Researchers have developed and validated several analytical methods for the accurate and precise quantification of Nebivolol Hydrochloride. High-performance liquid chromatography (HPLC) stands out as a widely adopted technique [, , , , , , , , ]. High-performance thin-layer chromatography (HPTLC) is another preferred method, particularly for its speed and sensitivity [, , , , , , , ]. UV spectrophotometry is also employed, often in combination with other methods like simultaneous equations or Q-analysis for analyzing multi-component formulations [, , , , , ].
ANone: Method validation is crucial to ensure the reliability of analytical data. In the case of Nebivolol Hydrochloride, researchers prioritize parameters like linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ) during method validation [, , , , , , , , , , , , , , , , , , , ]. Compliance with International Conference on Harmonization (ICH) guidelines is paramount during this process [, , , , , , , ].
ANone: As a poorly water-soluble drug, Nebivolol Hydrochloride presents challenges in achieving desirable dissolution rates and bioavailability []. To overcome these limitations, researchers have explored various formulation strategies. These include liquisolid compacts, which utilize non-volatile solvents and carriers to improve drug wettability and dissolution [, ]. The development of self-micro-emulsifying drug delivery systems (SMEDDS) is another promising approach to enhance solubility and dissolution, ultimately improving oral bioavailability [].
ANone: The choice of excipients plays a critical role in determining the dissolution characteristics of Nebivolol Hydrochloride tablets. Superdisintegrants like sodium starch glycolate and crosscarmellose sodium are often incorporated to facilitate rapid disintegration and enhance drug release [, , , ]. Polymers like hydroxypropyl methylcellulose (HPMC) and microcrystalline cellulose (MCC) are commonly employed in matrix systems to control drug release [, ]. Optimization of formulation variables, including the concentration of these excipients and the manufacturing process, is crucial for achieving desired dissolution profiles [, , ].
ANone: Recognizing the limitations of conventional oral delivery, researchers have explored alternative administration routes for Nebivolol Hydrochloride to potentially enhance its therapeutic efficacy. Transdermal delivery systems, such as patches, offer the advantage of bypassing first-pass metabolism and providing sustained drug release [, , ]. Nanostructured lipid carriers (NLCs) incorporated into hydrogels have shown promise as a transdermal delivery system for sustained release and improved bioavailability [].
ANone: While not directly addressed in the provided research, targeted drug delivery approaches could potentially enhance the therapeutic index of Nebivolol Hydrochloride. By directing the drug specifically to cardiovascular tissues, it may be possible to achieve greater efficacy at lower doses, potentially minimizing off-target effects.
ANone: Ongoing research on Nebivolol Hydrochloride focuses on refining its delivery and expanding its therapeutic potential. Investigating novel drug delivery systems, including nanoparticles and targeted delivery approaches, could further enhance its bioavailability and efficacy [, ]. Exploring its potential in other cardiovascular conditions beyond hypertension is another promising area of research.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

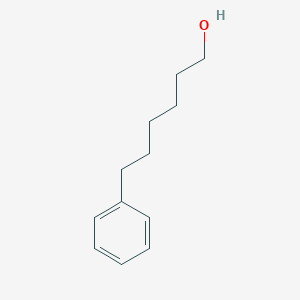
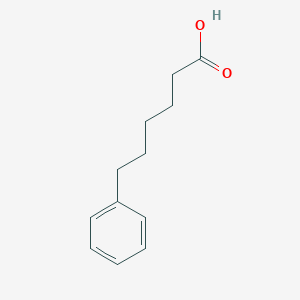

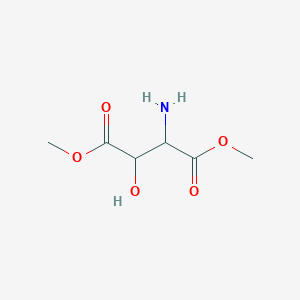
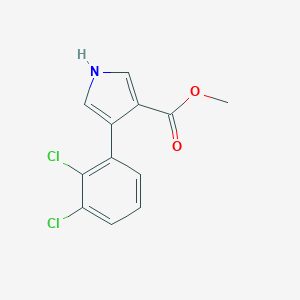

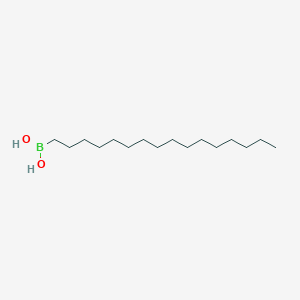

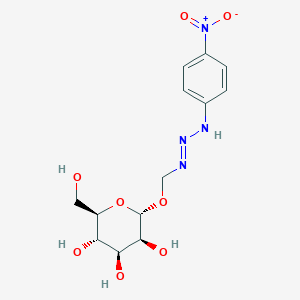
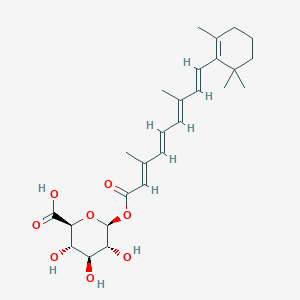
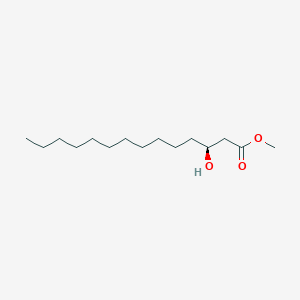

![5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one](/img/structure/B16858.png)
